2',5'-Dihydroxychalcone

Anti-inflammatory Platelet aggregation Cyclooxygenase inhibition

2',5'-Dihydroxychalcone (2',5'-DHC; CAS 19312-13-1) belongs to the 2'-hydroxychalcone subclass of the chalcone family, characterized by hydroxyl substituents at the 2' and 5' positions of the A-ring on a trans-chalcone backbone. With a molecular formula of C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol, this yellow-to-orange crystalline compound (mp 172–174 °C) exhibits a computed water solubility of 0.14 g/L and a logP of 3.27–3.93.

Molecular Formula C15H12O3
Molecular Weight 240.25 g/mol
CAS No. 19312-13-1
Cat. No. B1234639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dihydroxychalcone
CAS19312-13-1
Synonyms2',5'-dihydroxychalcone
Molecular FormulaC15H12O3
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)O)O
InChIInChI=1S/C15H12O3/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,16,18H
InChIKeyPZVRZRARFZZBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5'-Dihydroxychalcone (CAS 19312-13-1): Hydroxychalcone Scaffold for Targeted Anti-Inflammatory and Radiosensitization Research Procurement


2',5'-Dihydroxychalcone (2',5'-DHC; CAS 19312-13-1) belongs to the 2'-hydroxychalcone subclass of the chalcone family, characterized by hydroxyl substituents at the 2' and 5' positions of the A-ring on a trans-chalcone backbone [1]. With a molecular formula of C₁₅H₁₂O₃ and a molecular weight of 240.25 g/mol, this yellow-to-orange crystalline compound (mp 172–174 °C) exhibits a computed water solubility of 0.14 g/L and a logP of 3.27–3.93 [2]. First characterized as a potent chemical mediator and cyclooxygenase inhibitor, 2',5'-DHC has been investigated across anti-inflammatory, anti-platelet, antioxidant, and radiosensitization domains [3].

Why 2',5'-Dihydroxychalcone Cannot Be Replaced by Other Hydroxychalcones: Position-Specific Hydroxylation Determines Biological Target Engagement


The precise 2',5'-dihydroxy substitution pattern on the A-ring is not interchangeable with other hydroxylated chalcones such as 2',4'-dihydroxychalcone, 2,2'-dihydroxychalcone, or 2'-hydroxychalcone. Structure–activity relationship (SAR) studies across multiple chalcone series have demonstrated that the position and number of hydroxyl groups fundamentally alter cyclooxygenase (COX) inhibitory potency, neutrophil degranulation suppression, and platelet aggregation inhibition profiles [1]. In head-to-head in vivo experiments, 2',5'-dihydroxychalcone, 2',3-dihydroxy-, and 2',5'-dihydroxy-4-chloro-chalcone each showed remarkable inhibitory effects on polymyxin B-induced hind-paw edema, while other hydroxylation patterns did not achieve comparable efficacy, underscoring that even single-position hydroxyl shifts can ablate anti-inflammatory activity [1]. In the radiosensitization domain, the 2',5'-dihydroxy isomer (D-601) and the 2,2'-dihydroxy isomer (D-501) exhibit quantitatively distinct potencies and metabolic activation requirements, precluding generic substitution [2].

2',5'-Dihydroxychalcone (CAS 19312-13-1): Quantitative Comparator-Based Differentiation Evidence for Scientific Procurement


Anti-Inflammatory Potency: 2',5'-DHC Versus Trifluoperazine in Human Platelet-Rich Plasma

In a direct comparative experiment within the same study, the anti-inflammatory effect of 2',5'-dihydroxychalcone was explicitly reported to be greater than that of trifluoperazine, a well-established reference anti-inflammatory agent [1]. At a low concentration of 50 μM, 2',5'-DHC tested in human platelet-rich plasma almost completely inhibited secondary aggregation induced by adrenaline [1]. Mechanistically, the anti-platelet effects were attributed primarily to inhibition of thromboxane formation via cyclooxygenase suppression [1].

Anti-inflammatory Platelet aggregation Cyclooxygenase inhibition

Radiosensitization Potency: 2',5'-DHC (D-601) Versus 2,2'-Dihydroxychalcone (D-501) in HT-29 Colorectal Adenocarcinoma Cells

In a head-to-head clonogenic survival assay, the radiosensitization potency of 2',5'-dihydroxychalcone (D-601) was directly compared with its positional isomer 2,2'-dihydroxychalcone (D-501) in HT-29 human colon adenocarcinoma cells [1]. At 4 Gy irradiation, D-501 at 10 μM reduced survival to a ratio of 0.43 relative to DMSO control, whereas D-601 required 20 μM — a 2-fold higher concentration — to achieve the same degree of radiation sensitivity [1]. At the clinically relevant dose of 2 Gy, D-501 (10 μM) reduced survival to 0.53 compared with non-irradiated controls (p < 0.05) [1]. D-601 at 25 μM exhibited no standalone cytotoxicity (plating efficiency > 80%), confirming that the observed effects represent true radiosensitization rather than direct cytotoxicity [1].

Radiosensitization Colon cancer Clonogenic survival

CYP1A2-Dependent Bioactivation: A Tumor-Selective Metabolic Handle Unique to 2',5'-DHC (D-601) Among Hydroxychalcone Radiosensitizers

The radiosensitization effect of 2',5'-dihydroxychalcone (D-601) was shown to be partially reversed by pretreatment with α-naphthoflavone (ANF), a specific inhibitor of cytochrome P450 1A2 (CYP1A2), whereas pretreatment with miconazole, a CYP3A inhibitor, did not affect D-601-induced radiosensitization [1]. This pharmacological evidence demonstrates that a CYP1A2-generated metabolite of D-601 is essential for its radiosensitizing activity [1]. In contrast, D-501 (2,2'-dihydroxychalcone) is predicted to undergo multiple hydroxylations by broader P450 enzymes due to hydroxy group activation on both rings, potentially generating different active metabolites [1]. This CYP1A2 dependency is not reported for other hydroxychalcones in the radiosensitization literature, providing D-601 with a potential tumor-selectivity handle given the variable expression of CYP1A2 across cancer types.

CYP1A2 metabolism Bioactivation Tumor selectivity

In Vivo Anti-Inflammatory Efficacy: Hind-Paw Edema Suppression in Both Normal and Adrenalectomized Mice Confirms Glucocorticoid-Independent Activity

In a polymyxin B-induced hind-paw edema model, 2',5'-dihydroxychalcone demonstrated remarkable inhibitory effects in both normal and adrenalectomized mice [1]. The persistence of anti-edema activity in adrenalectomized animals is a critical differentiator, as it confirms that the anti-inflammatory mechanism is glucocorticoid-independent and not mediated through adrenal hormone release. Within the same study, only three compounds — 2',3-dihydroxychalcone, 2',5'-dihydroxy-4-chlorochalcone, and 2',5'-dihydroxychalcone — achieved remarkable edema suppression, while other hydroxychalcone positional isomers and flavanones did not reach this efficacy threshold [1].

In vivo anti-inflammatory Edema model Adrenalectomized

Dual ROS-Dependent and ROS-Independent Glutathione Induction: A Mechanistic Signature Differentiating 2',5'-DHC from Mono-Pathway Chalcone Antioxidants

2',5'-Dihydroxychalcone (2',5'-DHC) induces cellular glutathione (GSH) levels through two mechanistically distinct pathways: a ROS-dependent activation of the JNK/AP-1 transcriptional response and a ROS-independent activation of the Nrf2/ARE transcriptional response [1]. Using MCF-7/AREc32 luciferase reporter cells, the ROS-dependent component was demonstrated by partial inhibition of GSH increase with the catalytic antioxidant MnTDE-1,3-IP(5+), while the ROS-independent Nrf2/ARE component persisted even in the presence of this antioxidant [1]. Pharmacological inhibitor studies further showed roles for both JNK and p38 MAPK in mediating the Nrf2 response [1]. A subsequent SAR study of 30 synthetic chalcone derivatives revealed that this dual-pathway GSH induction was drastically improved by electron-withdrawing groups on the B-ring, with the optimal derivative achieving potent Nrf2-mediated transcriptional activation [2].

Glutathione induction Nrf2/ARE pathway Oxidative stress

2',5'-Dihydroxychalcone (CAS 19312-13-1): Evidence-Backed Application Scenarios for Targeted Research Procurement


Anti-Platelet and COX-Mediated Inflammation Research: Comparator to Trifluoperazine with Defined Thromboxane Suppression

For research groups investigating COX-dependent platelet aggregation and thromboxane-mediated inflammation, 2',5'-DHC offers a validated tool with a demonstrated potency advantage over the reference compound trifluoperazine [1]. At 50 μM, near-complete suppression of adrenaline-induced secondary aggregation in human platelet-rich plasma provides a well-defined concentration benchmark for experimental design [1]. The compound's mechanism — inhibition of thromboxane formation via cyclooxygenase suppression — is experimentally confirmed, enabling its use as a positive control in COX activity assays and platelet function studies [1].

Tumor-Selective Radiosensitizer Development: CYP1A2-Expressing Colorectal and Pancreatic Cancer Models

2',5'-DHC (D-601) is specifically indicated for radiosensitization studies in tumor models expressing CYP1A2, where its bioactivation-dependent mechanism can be leveraged for tumor-selective radiation enhancement [1]. At 20–25 μM, D-601 exhibits concentration-dependent radiosensitization without standalone cytotoxicity (plating efficiency > 80%), making it suitable for combination protocols with clinically relevant radiation doses (2–4 Gy) in HT-29 colorectal and Panc-1 pancreatic cancer models [1]. Researchers comparing D-601 with the more potent D-501 (2-fold difference) should select D-601 when CYP1A2-mediated tumor selectivity is the experimental priority [1].

In Vivo Glucocorticoid-Independent Anti-Inflammatory Studies in Adrenalectomized Models

For in vivo inflammation research requiring dissociation from endogenous glucocorticoid effects, 2',5'-DHC has demonstrated remarkable efficacy in the polymyxin B-induced hind-paw edema model in both normal and adrenalectomized mice, confirming a direct, glucocorticoid-independent anti-inflammatory mechanism [1]. This property distinguishes 2',5'-DHC from compounds whose in vivo anti-inflammatory activity may be confounded by stress-induced adrenal hormone release, making it a preferred tool compound for mechanistic studies of non-steroidal anti-inflammatory pathways [1].

Dual-Pathway Antioxidant Response Research: Simultaneous JNK/AP-1 and Nrf2/ARE Activation

2',5'-DHC is uniquely suited as a probe compound for investigating the crosstalk between ROS-dependent and ROS-independent cellular antioxidant defense pathways. Its ability to simultaneously activate JNK/AP-1 (ROS-dependent) and Nrf2/ARE (ROS-independent) transcriptional programs in MCF-7/AREc32 reporter cells provides a well-characterized system for studying adaptive antioxidant responses, MAP kinase signaling integration, and glutathione homeostasis [1]. The availability of a companion SAR dataset of 30 derivatives further enables structure-guided optimization studies using the 2',5'-DHC scaffold as a starting point [2].

Quote Request

Request a Quote for 2',5'-Dihydroxychalcone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.